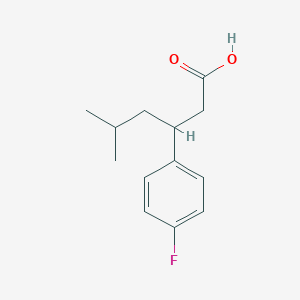

3-(4-Fluorophenyl)-5-methylhexanoic acid

Description

3-(4-Fluorophenyl)-5-methylhexanoic acid is a branched-chain carboxylic acid featuring a 4-fluorophenyl substituent at the third carbon and a methyl group at the fifth carbon of the hexanoic acid backbone. The fluorine atom on the phenyl ring likely enhances lipophilicity and metabolic stability, common traits in bioactive molecules .

Properties

IUPAC Name |

3-(4-fluorophenyl)-5-methylhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FO2/c1-9(2)7-11(8-13(15)16)10-3-5-12(14)6-4-10/h3-6,9,11H,7-8H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHKVTDOABFVNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is through the Suzuki-Miyaura coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Fluorophenyl)-5-methylhexanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-(4-Fluorophenyl)-5-methylhexanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: The compound’s fluorinated phenyl group can enhance the bioavailability and metabolic stability of biologically active molecules. It is often incorporated into pharmaceuticals to improve their pharmacokinetic properties.

Medicine: In medicine, derivatives of 3-(4-Fluorophenyl)-5-methylhexanoic acid are explored for their potential therapeutic effects. The compound’s ability to interact with specific biological targets makes it a candidate for drug development.

Industry: Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-methylhexanoic acid involves its interaction with specific molecular targets. The fluorinated phenyl group can enhance binding affinity to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Key Observations :

- Pyrimidine-dione derivatives (e.g., 3-(4-fluorophenyl)-2,4-dioxo-THPCA) exhibit stronger enzyme inhibition due to additional hydrogen-bonding motifs .

Biological Activity

3-(4-Fluorophenyl)-5-methylhexanoic acid, with the CAS number 1225331-29-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(4-Fluorophenyl)-5-methylhexanoic acid can be described as follows:

- Molecular Formula : C13H17O2F

- Molecular Weight : 234.27 g/mol

- IUPAC Name : 3-(4-fluorophenyl)-5-methylhexanoic acid

This compound features a fluorinated phenyl group and a branched chain, which may influence its interaction with biological targets.

The biological activity of 3-(4-Fluorophenyl)-5-methylhexanoic acid is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The following mechanisms have been observed:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammatory responses.

- Receptor Modulation : It can interact with receptor sites to modulate signaling pathways associated with cell proliferation and apoptosis.

Biological Activities

Research indicates that 3-(4-Fluorophenyl)-5-methylhexanoic acid exhibits various biological activities:

- Anti-inflammatory Activity : Studies suggest that this compound can suppress the release of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

- Antitumor Properties : Preliminary studies show that it may inhibit tumor growth in specific cancer models, suggesting its utility as an anticancer agent.

Case Studies and Research Findings

Several studies have investigated the biological effects of 3-(4-Fluorophenyl)-5-methylhexanoic acid:

- Anti-inflammatory Effects :

- Antitumor Activity :

Data Summary

The following table summarizes key findings from various studies on the biological activity of 3-(4-Fluorophenyl)-5-methylhexanoic acid:

Pharmacokinetics

Understanding the pharmacokinetics of 3-(4-Fluorophenyl)-5-methylhexanoic acid is essential for evaluating its therapeutic potential. Preliminary data suggest:

- Absorption : The compound shows good oral bioavailability.

- Metabolism : It undergoes hepatic metabolism, primarily through phase I reactions.

- Excretion : Metabolites are primarily excreted via urine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.